![molecular formula C13H16N2O3S B6340069 [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-55-4](/img/structure/B6340069.png)
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of “[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties .Chemical Reactions Analysis
While specific chemical reactions involving “[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol” are not detailed in the literature, imidazole-containing compounds are known to participate in a variety of chemical reactions . For instance, they can undergo reactions with hydrogen halides to produce alkyl halides .Aplicaciones Científicas De Investigación
COX-2 Selective Inhibition
A significant application of similar compounds is in the development of selective COX-2 inhibitors. These inhibitors are crucial for creating nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce gastrointestinal adverse effects associated with traditional NSAIDs. Research has shown that derivatives of methanesulfonyl-imidazol-methanol, through careful synthesis and structural elucidation, can be designed to selectively inhibit the COX-2 enzyme, demonstrating good selectivity and potential therapeutic applications (Tabatabai, Rezaee, & Kiani, 2012).
Asymmetric Hydrogenation Catalyst
Another research area focuses on the asymmetric hydrogenation of alpha-hydroxy ketones, catalyzed by complexes containing methanesulfonyl derivatives. These catalysts can achieve high enantioselectivity in the hydrogenation process, producing 1-aryl-1,2-ethanediols with significant efficiency. This process highlights the compound's role in synthesizing chiral molecules, which are essential in drug development and synthesis of biologically active compounds (Ohkuma et al., 2007).
Carbanion Reactivity in Synthetic Chemistry
The reactivity of carbanions derived from bis(phenylsulfonyl)methane has been studied, showing their potential in forming σ-adducts and alkene derivatives through reactions with nitrobenzofurazan derivatives. These reactions are valuable in synthetic chemistry for creating new compounds with specific functional groups, demonstrating the utility of methanesulfonyl-imidazol-methanol derivatives in complex synthesis pathways (Asghar, Crampton, & Isanbor, 2008).
Corrosion Inhibition
Research into imidazole-based molecules, including derivatives of methanesulfonyl-imidazol-methanol, has shown potential in the corrosion inhibition of carbon steel in acidic media. These compounds, through their interaction with the metal surface, can significantly reduce corrosion, highlighting their application in industrial processes and maintenance of infrastructure (Costa et al., 2021).
Propiedades
IUPAC Name |
[2-methylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)13-14-9-12(10-16)15(13)8-7-11-5-3-2-4-6-11/h2-6,9,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYUYPYNBBQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
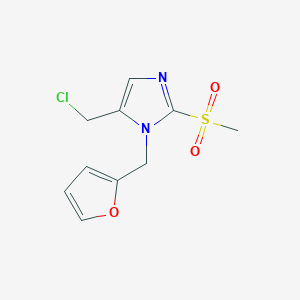
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
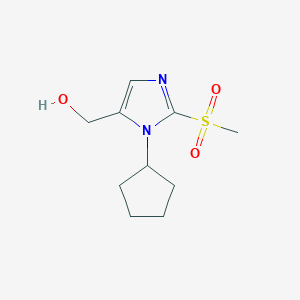
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
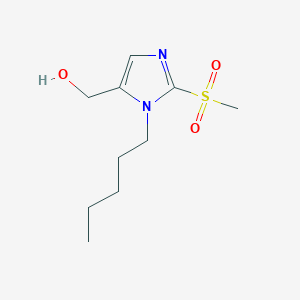
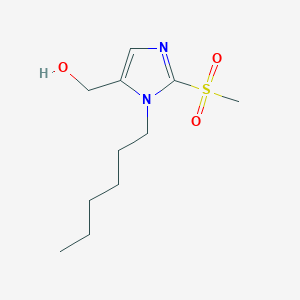
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
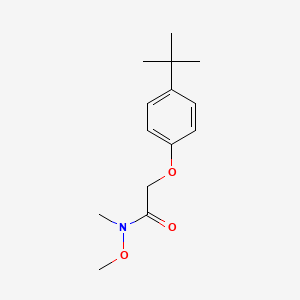
![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)